molecular formula C20H16N2O3 B7746177 2-(1,3-dioxoinden-2-ylidene)-2-(4-propoxyanilino)acetonitrile

2-(1,3-dioxoinden-2-ylidene)-2-(4-propoxyanilino)acetonitrile

Cat. No.: B7746177
M. Wt: 332.4 g/mol
InChI Key: UOYZSURJLSHPAP-UHFFFAOYSA-N
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Description

2-(1,3-dioxoinden-2-ylidene)-2-(4-propoxyanilino)acetonitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(4-propoxyanilino)acetonitrile typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indene Derivative: This step involves the synthesis of the 1,3-dioxoindene moiety, which can be achieved through cyclization reactions.

    Formation of the Anilino Acetonitrile:

    Coupling Reaction: The final step involves coupling the indene derivative with the anilino acetonitrile under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxoinden-2-ylidene)-2-(4-propoxyanilino)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxoinden-2-ylidene)-2-(4-propoxyanilino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting the activity of enzymes.

    Modulating Receptor Activity: Altering the signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoinden-2-ylidene)-2-(4-methoxyanilino)acetonitrile
  • 2-(1,3-dioxoinden-2-ylidene)-2-(4-ethoxyanilino)acetonitrile

Uniqueness

2-(1,3-dioxoinden-2-ylidene)-2-(4-propoxyanilino)acetonitrile is unique due to its specific functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoinden-2-ylidene)-2-(4-propoxyanilino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-2-11-25-14-9-7-13(8-10-14)22-17(12-21)18-19(23)15-5-3-4-6-16(15)20(18)24/h3-10,22H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYZSURJLSHPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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